molecular formula C10H14BrNO B267851 1-[(4-Bromobenzyl)amino]propan-2-ol

1-[(4-Bromobenzyl)amino]propan-2-ol

Cat. No. B267851
M. Wt: 244.13 g/mol
InChI Key: IHROTJHEXIOMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromobenzyl)amino]propan-2-ol, also known as BBAP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BBAP is a beta-adrenergic receptor agonist, which means that it can stimulate the beta-adrenergic receptors in the body. This property makes BBAP a promising candidate for the treatment of various medical conditions.

Mechanism of Action

1-[(4-Bromobenzyl)amino]propan-2-ol works by stimulating the beta-adrenergic receptors in the body. These receptors are found in various tissues throughout the body, including the lungs, heart, and blood vessels. When these receptors are stimulated, they can have various effects on the body, such as opening up the airways in the lungs, increasing the strength of the heart's contractions, and relaxing the blood vessels.
Biochemical and Physiological Effects
1-[(4-Bromobenzyl)amino]propan-2-ol has various biochemical and physiological effects on the body. One of the main effects is the stimulation of the beta-adrenergic receptors, which can lead to increased heart rate, increased blood pressure, and increased metabolic rate. 1-[(4-Bromobenzyl)amino]propan-2-ol also has bronchodilator effects, which can improve breathing in people with asthma. Additionally, 1-[(4-Bromobenzyl)amino]propan-2-ol has positive inotropic effects, which can increase the strength of the heart's contractions.

Advantages and Limitations for Lab Experiments

1-[(4-Bromobenzyl)amino]propan-2-ol has several advantages as a research tool in the laboratory. It is a relatively simple compound to synthesize, which makes it easy to obtain in large quantities. Additionally, 1-[(4-Bromobenzyl)amino]propan-2-ol has well-characterized pharmacological properties, which makes it a useful tool for studying the beta-adrenergic receptor system.
One limitation of 1-[(4-Bromobenzyl)amino]propan-2-ol is that it is not very selective for the beta-adrenergic receptors. It can also stimulate other types of receptors in the body, which can make it difficult to interpret the results of experiments. Additionally, 1-[(4-Bromobenzyl)amino]propan-2-ol has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several areas of future research that could be explored with 1-[(4-Bromobenzyl)amino]propan-2-ol. One area is the development of new asthma medications that target the beta-adrenergic receptor system. 1-[(4-Bromobenzyl)amino]propan-2-ol could serve as a starting point for the development of new drugs with improved selectivity and efficacy.
Another area of research is the development of new treatments for heart failure. 1-[(4-Bromobenzyl)amino]propan-2-ol could be used as a starting point for the development of new drugs that target the beta-adrenergic receptor system and improve cardiac function.
Finally, 1-[(4-Bromobenzyl)amino]propan-2-ol could be used as a research tool to study the beta-adrenergic receptor system in more detail. By studying the effects of 1-[(4-Bromobenzyl)amino]propan-2-ol on different tissues and cell types, researchers could gain a better understanding of the complex interactions between the beta-adrenergic receptor system and other physiological systems in the body.

Synthesis Methods

1-[(4-Bromobenzyl)amino]propan-2-ol can be synthesized through a multistep process starting from 4-bromobenzylamine. The first step involves the reaction of 4-bromobenzylamine with epichlorohydrin to form 1-(4-bromobenzyl)aziridine. This intermediate is then reacted with isopropylamine to produce 1-[(4-Bromobenzyl)amino]propan-2-ol.

Scientific Research Applications

1-[(4-Bromobenzyl)amino]propan-2-ol has been studied for its potential therapeutic applications in various medical conditions. One of the areas of research is in the treatment of asthma. 1-[(4-Bromobenzyl)amino]propan-2-ol has been shown to have bronchodilator effects, which means that it can help to open up the airways in the lungs and improve breathing. This property makes 1-[(4-Bromobenzyl)amino]propan-2-ol a promising candidate for the development of new asthma medications.
Another area of research is in the treatment of heart failure. 1-[(4-Bromobenzyl)amino]propan-2-ol has been shown to have positive inotropic effects, which means that it can increase the strength of the heart's contractions. This property makes 1-[(4-Bromobenzyl)amino]propan-2-ol a potential treatment for heart failure, a condition in which the heart is unable to pump enough blood to meet the body's needs.

properties

Product Name

1-[(4-Bromobenzyl)amino]propan-2-ol

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

1-[(4-bromophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H14BrNO/c1-8(13)6-12-7-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3

InChI Key

IHROTJHEXIOMFJ-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(C=C1)Br)O

Canonical SMILES

CC(CNCC1=CC=C(C=C1)Br)O

Origin of Product

United States

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